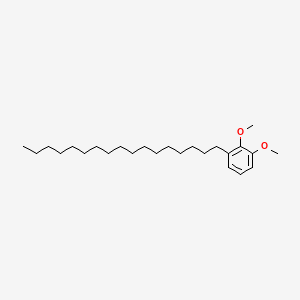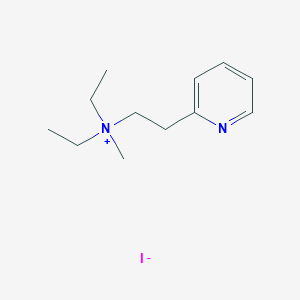
(2,2,2-三氟乙氧基)乙酸
描述
Synthesis Analysis
Facile synthesis approaches for related compounds have been developed, indicating potential methodologies for (2,2,2-Trifluoroethoxy)acetic acid. For instance, synthesis methods for closely related structures involve straightforward procedures with high yields, suggesting similar strategies could be applied for (2,2,2-Trifluoroethoxy)acetic acid (Li, Winnard, & Bhujwalla, 2009). Additionally, the synthesis of 2-(2-Chloroethoxy) acetic acid through oxidation indicates a possible route for synthesizing (2,2,2-Trifluoroethoxy)acetic acid by modifying the ethoxy group to include trifluoroethoxy (Hong-lin, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as trifluoroacetic acid, has been extensively studied, providing insights into the possible structure of (2,2,2-Trifluoroethoxy)acetic acid. For example, the liquid structure of acetic acid-water mixtures reveals information on molecular interactions and hydrogen bonding, which could be relevant for understanding the behavior of (2,2,2-Trifluoroethoxy)acetic acid in solutions (Takamuku et al., 2007).
Chemical Reactions and Properties
The reactivity of (2,2,2-Trifluoroethoxy)acetic acid can be inferred from studies on similar compounds. For instance, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, suggesting that (2,2,2-Trifluoroethoxy)acetic acid could participate in or be synthesized through similar reactions (Wilsdorf, Leichnitz, & Reissig, 2013).
Physical Properties Analysis
The physical properties of (2,2,2-Trifluoroethoxy)acetic acid can be related to those of trifluoroacetic acid and its hydrates, which exhibit unique behaviors upon deuteration, indicating the significant impact of fluorination on physical properties (Mootz & Schilling, 1992).
Chemical Properties Analysis
The chemical properties of fluoroacetic acids, including reactivity and acidity, provide a basis for understanding those of (2,2,2-Trifluoroethoxy)acetic acid. The presence of fluorine atoms significantly affects these properties, suggesting that (2,2,2-Trifluoroethoxy)acetic acid is a strong carboxylic acid with potentially unique reactivity patterns (Elliott, 2000).
科学研究应用
吸附研究
研究相关酸在不同表面上的吸附行为是一个重要的应用领域。例如,Khan和Akhtar(2011年)探讨了2,4,5-三氯苯氧乙酸(一种系统杀草剂)在聚-邻甲基苯胺Zr(IV)磷酸盐上的吸附热力学。这种纳米复合材料被用于制备对农药敏感的膜电极,表明类似乙酸衍生物在环境分析化学中的相关性(Khan & Akhtar, 2011)。
色谱和质谱
三氟乙酸,一种与(2,2,2-三氟乙氧基)乙酸密切相关的化合物,常用于HPLC和LC-MS分析。Shou和Naidong(2005年)讨论了减少三氟乙酸在生物分析中负面影响的方法,展示了其在改进分析技术中的应用(Shou & Naidong, 2005)。
食品接触材料的安全评估
类似于(2,2,2-三氟乙氧基)乙酸的化合物的安全性已经被EFSA等机构评估。例如,全氟{乙酸,2-[(5-甲氧基-1,3-二氧杂环戊烷-4-基)氧基]},铵盐已经被评估用于食品接触材料,展示了相关化合物在消费品中的安全评估的重要性(Flavourings, 2014)。
分析化学中的衍生技术
Ford,Burns和Ferry(2007年)报道了一种将水相羧酸衍生为三氟乙酰胺衍生物的技术,其中包括2,2,2-三氟乙胺。这种方法被建议作为环境分析化学的敏感替代方法,突显了三氟衍生物在分析程序中的实用性(Ford, Burns, & Ferry, 2007)。
聚合物和电致变色器件应用
Vuk等人(2008年)探讨了由咪唑基离子液体衍生物和三氟乙酸添加制备的质子导电电解质。这项研究展示了三氟衍生物在开发新型电致变色器件材料方面的潜在应用(Vuk et al., 2008)。
新化合物的合成和表征
利用三氟乙氧基乙酸进行新化合物的合成和性质研究也很普遍。Sealey等人(2000年)合成了三氟乙氧基乙酸酯化的纤维素,展示了它们的热性能和在聚合物科学领域的潜在应用(Sealey et al., 2000)。
安全和危害
“(2,2,2-Trifluoroethoxy)acetic acid” is classified as a skin irritant (Category 2, H315) and eye irritant (Category 2A, H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
属性
IUPAC Name |
2-(2,2,2-trifluoroethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSOIMDWVVEKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406208 | |
| Record name | (2,2,2-trifluoroethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoroethoxy)acetic acid | |
CAS RN |
675-67-2 | |
| Record name | Acetic acid, 2-(2,2,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-trifluoroethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2,2,2-Trifluoroethoxy)acetic acid enable the determination of enantiomeric composition and absolute configuration?
A1: (2,2,2-Trifluoroethoxy)acetic acid, often derivatized into its acid chloride form, acts as a chiral derivatizing agent (CDA). It reacts with chiral amines, alcohols, and thiols to form diastereomeric esters or amides. [] These diastereomers have distinct physical properties, unlike enantiomers. This difference is key as it allows for their separation and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectra of the derivatized compounds, researchers can determine the ratio of diastereomers formed, reflecting the original enantiomeric composition of the starting material. Furthermore, by comparing the NMR data with known standards or using established correlations, the absolute configuration of the original enantiomers can be determined. []
Q2: What are the advantages of using (2,2,2-Trifluoroethoxy)acetic acid as a CDA compared to other methods?
A2: While the provided research doesn't directly compare (2,2,2-Trifluoroethoxy)acetic acid with other CDAs, it highlights some advantages. The paper emphasizes the simplicity of the derivatization procedure and the ability to obtain clean and well-resolved NMR spectra. [] This suggests that this CDA could offer advantages in terms of ease of use and clarity of analytical results, which are crucial factors in chiral analysis. Further research comparing this CDA with other established methods would provide a more complete picture of its relative advantages and limitations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl]-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225687.png)

![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)


![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)

![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)



![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)
